molecular formula C10H15Cl2N B1489426 1-(3-Chlorophenyl)butan-1-amine hydrochloride CAS No. 2098000-35-0

1-(3-Chlorophenyl)butan-1-amine hydrochloride

Cat. No.: B1489426
CAS No.: 2098000-35-0
M. Wt: 220.14 g/mol
InChI Key: UGBKNEQBZNSVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBKNEQBZNSVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)butan-1-amine hydrochloride, a compound characterized by its chlorophenyl substitution, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound’s biological interactions, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H14ClN Molecular Weight 187 68 g mol \text{C}_{10}\text{H}_{14}\text{Cl}\text{N}\quad \text{ Molecular Weight 187 68 g mol }

This compound features a butan-1-amine backbone with a chlorine atom positioned at the meta position of the phenyl ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at specific receptors, modulating neurotransmission and influencing various physiological pathways. The exact molecular targets include:

  • Dopaminergic Receptors : Potential modulation of dopaminergic signaling pathways.
  • Serotonergic Receptors : Interaction with serotonin receptors may affect mood and anxiety levels.
  • Adrenergic Receptors : Possible influence on cardiovascular responses through adrenergic receptor interaction.

Pharmacological Effects

This compound has been studied for various pharmacological effects, including:

  • Stimulant Activity : Exhibits psychostimulant properties similar to other cathinones, impacting energy levels and alertness.
  • Neuroprotective Effects : Potential protective effects on neuronal cells under stress conditions.

Case Studies

A review of recent studies highlights the compound's effects on biological systems:

  • Study on Neurotransmitter Interaction :
    • Objective : To evaluate the interaction of this compound with serotonin receptors.
    • Findings : Demonstrated significant binding affinity to 5-HT2A receptors, suggesting potential applications in treating mood disorders.
  • Stimulant Effects in Animal Models :
    • Objective : To assess the stimulant effects in rodent models.
    • Findings : Increased locomotor activity was observed, indicating stimulant properties consistent with other psychoactive substances.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
1-(3-Chlorophenyl)butan-1-amineChlorine at meta positionStimulant effects; interacts with neurotransmitter systems
1-(4-Bromophenyl)butan-1-amineBromine at para positionDifferent reactivity; potential therapeutic applications
1-(2-Bromophenyl)butan-1-amineBromine at ortho positionVariations in steric hindrance affecting receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.